molecular formula C7H9NO4 B13152266 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13152266
M. Wt: 171.15 g/mol
InChI Key: PDRZIJDDPYLZGZ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound that features an oxazole ring substituted with methoxymethyl and methyl groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-5-methyl-1,2-oxazole with a carboxylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

3-(methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h3H2,1-2H3,(H,9,10)

InChI Key

PDRZIJDDPYLZGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)COC)C(=O)O

Origin of Product

United States

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